7alpha,12alpha-Dihydroxy-5alpha-cholan-24-oic Acid
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Overview
Description
7alpha,12alpha-Dihydroxy-5alpha-cholan-24-oic Acid is a bile acid derivative with the molecular formula C24H40O4. It is a significant metabolite in the human body, playing a crucial role in the digestion and absorption of lipids. This compound is part of the steroidal framework common to cholanoids, which are essential for maintaining cholesterol levels and overall lipid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7alpha,12alpha-Dihydroxy-5alpha-cholan-24-oic Acid typically involves the oxidation of cholic acid derivatives. One common method includes the use of specific oxidizing agents to introduce hydroxyl groups at the 7 and 12 positions of the steroid nucleus .
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis starting from readily available steroid precursors. The process includes selective hydroxylation and oxidation reactions under controlled conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups back to hydroxyl groups.
Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, sulfonyl chlorides.
Major Products:
Oxidation Products: 7alpha,12alpha-Dihydroxy-3-oxo-5alpha-cholan-24-oic Acid.
Reduction Products: this compound derivatives with modified hydroxyl groups.
Scientific Research Applications
7alpha,12alpha-Dihydroxy-5alpha-cholan-24-oic Acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex steroidal compounds.
Biology: Studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating cholesterol-related disorders.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent
Mechanism of Action
The compound exerts its effects primarily through its interaction with bile acid receptors and transporters. It facilitates the emulsification and absorption of dietary fats by forming micelles. Additionally, it regulates cholesterol levels by modulating the expression of enzymes involved in cholesterol metabolism .
Comparison with Similar Compounds
Cholic Acid: A primary bile acid with similar hydroxylation patterns.
Chenodeoxycholic Acid: Another bile acid with hydroxyl groups at different positions.
Deoxycholic Acid: Lacks the hydroxyl group at the 7 position.
Uniqueness: 7alpha,12alpha-Dihydroxy-5alpha-cholan-24-oic Acid is unique due to its specific hydroxylation pattern, which imparts distinct biochemical properties. Its ability to modulate lipid metabolism and cholesterol levels makes it a valuable compound in both research and therapeutic contexts .
Properties
Molecular Formula |
C24H40O4 |
---|---|
Molecular Weight |
392.6 g/mol |
IUPAC Name |
(4R)-4-[(5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O4/c1-14(7-10-21(27)28)16-8-9-17-22-18(13-20(26)24(16,17)3)23(2)11-5-4-6-15(23)12-19(22)25/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1 |
InChI Key |
ZHCAAZIHTDCFJX-VKOHPBAUSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CCCC4)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCCC4)C)O)O)C |
Origin of Product |
United States |
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